molecular formula C8H9NO2 B1338730 (E)-methyl 3-(1H-pyrrol-2-yl)acrylate CAS No. 32585-91-4

(E)-methyl 3-(1H-pyrrol-2-yl)acrylate

Cat. No.: B1338730
CAS No.: 32585-91-4
M. Wt: 151.16 g/mol
InChI Key: FWODYBSMOMHLDY-UHFFFAOYSA-N
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Description

Significance of Pyrrole-Containing Scaffolds in Advanced Organic Synthesis

The pyrrole (B145914) ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in the fields of medicinal chemistry, natural products synthesis, and materials science. Its prevalence in a vast array of biologically active molecules has cemented its status as a critical structural motif. lookchem.cnnih.gov Pyrrole cores are integral to the structure of essential natural products such as heme, a component of hemoglobin, and chlorophyll, the primary pigment in photosynthesis.

In the realm of medicinal chemistry, the pyrrole scaffold is a common feature in numerous therapeutic agents. nih.gov Its unique electronic properties and ability to participate in hydrogen bonding interactions allow it to bind to various biological targets with high affinity and specificity. Consequently, pyrrole derivatives have been developed as antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govechemi.com The versatility of the pyrrole ring also extends to materials science, where pyrrole-containing polymers have shown promise in the development of conductive materials and other functional organic materials. youtube.com The ability to readily functionalize the pyrrole ring at various positions makes it an exceptionally versatile building block for the construction of complex molecular architectures. youtube.com

The Acrylate (B77674) Moiety as a Functional Handle in Chemical Transformations

The acrylate moiety, an ester of acrylic acid, is a highly versatile functional group in organic chemistry. researchgate.net Its characteristic feature is the presence of an electron-deficient carbon-carbon double bond conjugated to a carbonyl group. This arrangement renders the acrylate group susceptible to a variety of chemical transformations, making it an invaluable "handle" for molecular elaboration. researchgate.net

One of the most prominent applications of acrylates is in polymer chemistry, where the vinyl group readily undergoes polymerization to form a wide range of polyacrylates with diverse industrial applications, including in coatings, adhesives, and biomaterials. researchgate.netthieme-connect.deamanote.com Beyond polymerization, the acrylate moiety is a classic Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. researchgate.net This reactivity is extensively exploited in the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, acrylates can act as dienophiles in Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings. researchgate.net The ester functionality within the acrylate group can also be readily hydrolyzed or transesterified, offering further avenues for chemical modification.

Overview of (E)-methyl 3-(1H-pyrrol-2-yl)acrylate as a Pivotal Research Compound

This compound merges the key features of the pyrrole and acrylate functionalities into a single, bifunctional molecule. This compound serves as a versatile intermediate and building block in organic synthesis, enabling the introduction of the pyrrole-acrylate substructure into more complex molecules.

Physicochemical Properties:

PropertyValue
CAS Number 32585-91-4
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol

Interactive Data Table: Physicochemical properties of this compound.

The synthesis of this compound can be conceptually approached through established synthetic methodologies. One common strategy for the formation of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This would involve the reaction of pyrrole-2-carbaldehyde with a phosphonate (B1237965) ylide, such as trimethyl phosphonoacetate. Another viable route is a condensation reaction, such as the Knoevenagel condensation, between pyrrole-2-carbaldehyde and a compound containing an active methylene (B1212753) group, like methyl acetate (B1210297), in the presence of a suitable base. The synthesis of the related compound, (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, has been reported via a Knoevenagel condensation of pyrrole-2-aldehyde and ethyl cyanoacetate (B8463686), suggesting the feasibility of a similar approach for the methyl acrylate derivative. nsf.gov

The true value of this compound in research lies in its potential for further chemical transformations. The electron-withdrawing acrylate moiety activates the pyrrole ring towards certain reactions while also providing a site for nucleophilic attack.

Potential Synthetic Applications:

Reaction TypeDescription
Michael Addition The β-carbon of the acrylate is susceptible to attack by nucleophiles, allowing for the introduction of a wide range of substituents.
Diels-Alder Reaction The acrylate double bond can act as a dienophile, reacting with dienes to form complex cyclic structures.
Heck Coupling The vinyl proton can potentially be substituted in palladium-catalyzed cross-coupling reactions.
Functionalization of the Pyrrole Ring The pyrrole ring can undergo electrophilic substitution, and the N-H bond can be substituted or protected.

Interactive Data Table: Potential synthetic applications of this compound.

The strategic positioning of the pyrrole and acrylate groups allows for the synthesis of a variety of more complex heterocyclic systems. For example, intramolecular reactions could be designed to form fused-ring systems. The compound serves as a precursor to pyrrole-containing natural products and their analogues, as well as novel pharmaceutical candidates. The combination of a biologically relevant heterocycle with a reactive functional group makes this compound a compound of significant interest in contemporary chemical research.

Properties

IUPAC Name

methyl 3-(1H-pyrrol-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWODYBSMOMHLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20706931
Record name Methyl 3-(1H-pyrrol-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32585-91-4
Record name Methyl 3-(1H-pyrrol-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for E Methyl 3 1h Pyrrol 2 Yl Acrylate and Analogous Pyrrole Acrylates

Direct Synthetic Pathways to (E)-methyl 3-(1H-pyrrol-2-yl)acrylate

Direct synthetic routes to this compound typically involve the formation of the α,β-unsaturated ester from a pyrrole (B145914) carbaldehyde precursor. The key challenge lies in achieving high (E)-stereoselectivity of the newly formed double bond.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and reliable method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a strong preference for the (E)-isomer. wikipedia.orgconicet.gov.arorganic-chemistry.org The reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, the reaction proceeds between pyrrole-2-carbaldehyde and a phosphonate reagent, typically trimethyl phosphonoacetate or triethyl phosphonoacetate.

The general mechanism begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of the pyrrole-2-carbaldehyde. The resulting intermediate undergoes elimination to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgorganic-chemistry.org The stereochemical outcome, favoring the (E)-alkene, is generally attributed to the thermodynamic stability of the intermediates in the reaction pathway. organic-chemistry.org

A variety of bases and reaction conditions can be employed, and their choice can influence the reaction's efficiency and stereoselectivity. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgresearchgate.net The reaction is often carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Recent advancements have explored more environmentally benign conditions, such as using deep eutectic solvents. uniba.it

For instance, the HWE reaction has been successfully applied to synthesize derivatives from heteroaromatic aldehydes, such as 1-methyl-1H-indole-3-carbaldehyde, which was converted to its corresponding acrylate (B77674) product in good yield (73%) using DBU as the base. uniba.it Similarly, the synthesis of (E)-3-(1H-pyrrol-3-yl)prop-2-ene derivatives has been achieved from 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde using the HWE reaction, demonstrating its utility for substituted pyrrole systems. researchgate.net

Reactant 1Reactant 2BaseSolventProductYieldRef
Pyrrole-2-carbaldehydeTrimethyl phosphonoacetateNaHTHFThis compoundHigh wikipedia.org
1-Methyl-1H-indole-3-carbaldehydeTriethyl phosphonoacetateDBUChCl/Urea(E)-Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate73% uniba.it
1-(Toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehydeTriethyl phosphonoacetateNaHTHF(E)-Ethyl 3-[1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]acrylateGood researchgate.net

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction used for preparing α,β-unsaturated compounds. scielo.org.mx It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. researchgate.netnih.gov This method is particularly useful for synthesizing pyrrole acrylates bearing an additional electron-withdrawing group, such as a cyano group, at the α-position.

A pertinent example is the synthesis of (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. This compound is prepared by reacting pyrrole-2-carbaldehyde with ethyl cyanoacetate (B8463686) in the presence of a catalytic amount of piperidine (B6355638) in ethanol (B145695) at room temperature. researchgate.netnih.gov The reaction proceeds efficiently, yielding the desired product in quantitative amounts. nih.gov

The mechanism involves the formation of a carbanion from the active methylene compound (ethyl cyanoacetate), which then acts as a nucleophile, attacking the carbonyl group of pyrrole-2-carbaldehyde. Subsequent dehydration of the aldol-type intermediate leads to the formation of the carbon-carbon double bond. The use of organocatalysts like L-proline, often in aqueous media, has also been reported as an eco-friendly approach for the Knoevenagel condensation involving pyrrole-2-carbaldehydes. researchgate.net Furthermore, pyrrole-based conjugated microporous polymers have been developed as efficient and recyclable heterogeneous catalysts for this reaction. nih.govfrontiersin.org

Pyrrole AldehydeActive Methylene CompoundCatalystSolventProductRef
Pyrrole-2-carbaldehydeEthyl cyanoacetatePiperidineEthanol(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate researchgate.net, nih.gov
Pyrrole-2-carbaldehyde3-CyanoacetylindoleL-ProlineWater2-(Indole-3-carbonyl)-3-(1H-pyrrol-2-yl)acrylonitrile researchgate.net

Regioselective Functionalization and Derivatization of Pyrrole Acrylates

Once the pyrrole acrylate scaffold is synthesized, further modifications can be introduced to modulate its properties. Regioselective functionalization allows for the synthesis of a diverse library of compounds from a common intermediate.

The nitrogen atom of the pyrrole ring is a common site for functionalization. N-substitution can prevent unwanted side reactions in subsequent steps and can significantly alter the electronic properties of the pyrrole ring. nih.gov N-alkylation of the pyrrole moiety in pyrrole acrylates can be achieved under basic conditions. A base, such as sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the pyrrole nitrogen, forming a nucleophilic pyrrolide anion. This anion then reacts with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to furnish the N-alkylated product. mdpi.com

Besides simple alkyl groups, various protecting groups can be introduced onto the pyrrole nitrogen. N-alkoxycarbonyl groups, such as tert-butoxycarbonyl (Boc), are valuable as they can be introduced by condensing a carbamate (B1207046) with 2,5-dimethoxytetrahydrofuran. nih.gov These groups are electron-withdrawing and can enhance the stability of the pyrrole ring, while also offering different reactivity compared to N-sulfonyl pyrroles. nih.gov

The ester functionality of the acrylate moiety provides another handle for chemical modification. The methyl group in this compound can be exchanged for other alkyl or functional groups through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of a different alcohol. This process allows for the synthesis of a wide range of esters, tailoring the physical and chemical properties of the molecule. For example, converting the methyl ester to a long-chain alkyl ester could increase its lipophilicity.

Catalytic Approaches in Pyrrole Acrylate Synthesis and Functionalization

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways for bond formation and functionalization. researchgate.net In the context of pyrrole acrylates, catalytic methods are employed both for their initial synthesis and for their subsequent derivatization.

For the synthesis via Knoevenagel condensation, various catalysts have been developed. Organocatalysts like L-proline have been shown to be effective, promoting the reaction under green conditions (e.g., in water). researchgate.net Heterogeneous catalysts, including pyrrole-based conjugated microporous polymers, have also been designed. These solid catalysts offer advantages such as easy separation from the reaction mixture and potential for recycling. nih.govfrontiersin.org

Transition-metal catalysis is particularly important for the functionalization of the pyrrole ring itself, which is often challenging to achieve with high regioselectivity. nih.govresearchgate.net While electrophilic substitution on the electron-rich pyrrole ring is common, modern catalytic methods enable direct C-H functionalization. chemistryviews.org For instance, rhodium catalysts have been developed for the β-selective C–H arylation of pyrroles, including those already bearing an ethyl acrylate substituent at the C2 position. acs.org This allows for the introduction of aryl groups at the C4 position, a transformation that is difficult to achieve via classical methods. acs.org Ruthenium-catalyzed C2-H arylation with boronic acids has also been explored, showcasing the potential to selectively functionalize different positions on the pyrrole ring depending on the catalytic system used. chemistryviews.org These catalytic C-H activation strategies provide powerful tools for the late-stage functionalization of pyrrole acrylates, enabling the rapid synthesis of complex derivatives.

Transition Metal-Catalyzed Routes to Pyrrole-2-carboxylates

Transition metal-catalyzed reactions are powerful tools for the synthesis of pyrrole skeletons, offering high efficiency, regioselectivity, and milder reaction conditions compared to classical methods. semanticscholar.orgrsc.org These strategies often involve cycloaddition reactions, such as [3+2], [4+1], and [2+2+1] cycloadditions, which are highly effective for constructing the five-membered pyrrole ring. semanticscholar.orgrsc.org The formation of C-N bonds, a critical step in pyrrole synthesis, is often directed by the transition metal and its ligands, contributing to the high selectivity and atom economy of these processes. semanticscholar.org

One notable approach is the synthesis of substituted pyrroles from dienyl azides, which can be catalyzed by various transition metals. researchgate.net For instance, catalysts like zinc iodide (ZnI₂) or rhodium complexes (e.g., Rh₂(O₂CC₃F₇)₄) can effectively catalyze the conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. researchgate.net This method is versatile, tolerating a range of functional groups on the substrates. researchgate.net

Another powerful strategy is the palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines. researchgate.net This tandem reaction, which can be performed in a "one-pot" fashion, proceeds through the formation of an enaminone intermediate followed by cyclization. researchgate.net Using a catalyst such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) with oxygen as the terminal oxidant, this method provides moderate to excellent yields of highly substituted pyrroles under mild conditions. researchgate.net

Table 1. Examples of Transition Metal-Catalyzed Synthesis of Pyrrole Derivatives
CatalystStarting MaterialsReaction TypeKey FeaturesReference
ZnI₂ or Rh₂(O₂CC₃F₇)₄Dienyl azidesDecomposition/CyclizationMild, room temperature reaction; effective for 2,5-disubstituted and 2,4,5-trisubstituted pyrroles. researchgate.net
Pd(TFA)₂α-Alkenyl-dicarbonyl compounds, Primary amines[4+1] Annulation"One-pot" cascade reaction; uses O₂ as the terminal oxidant; produces highly substituted pyrroles. researchgate.net
Gold(I) catalystImines, Nitro alkynesnitro-Mannich/hydroamination cascadeOne-pot synthesis of 2,5-disubstituted pyrroles with yields up to 86%. nih.gov

Photocascade Catalytic Reactions for Pyrrole Derivatives

Photocascade catalysis has emerged as a step-economical and innovative strategy for synthesizing complex heterocyclic molecules like pyrroles under mild conditions. digitellinc.comorganic-chemistry.org These reactions utilize light energy to initiate a cascade of chemical transformations, often involving radical intermediates, to form multiple new chemical bonds in a single operation. organic-chemistry.org

A novel photocascade catalytic sequence has been developed for the synthesis of pyrrole derivatives from Morita–Baylis–Hillman (MBH) acetates and N-arylglycines. organic-chemistry.org This method involves a radical Sₙ2'-type reaction, followed by radical addition and an annulation sequence. organic-chemistry.org The process is initiated by the photocatalyst, which facilitates the formation of an α-arylaminomethyl radical from N-arylglycine. This radical then participates in a double insertion process, leading to the formation of new C–C, C–N, and C=C bonds in one pot to construct the pyrrole ring. organic-chemistry.org

Similarly, photoredox-catalyzed cascade reactions have been employed to synthesize more complex pyrrole-containing fused ring systems. digitellinc.com For example, a process involving a single electron transfer (SET) between an excited state photocatalyst, such as fac-Ir(ppy)₃, and a substrate like ethyl bromodifluoroacetate can initiate a regioselective radical addition. digitellinc.com This is followed by another SET process and an intramolecular amidation to yield complex fluorinated pyrrolo[1,2-d]benzodiazepine derivatives. digitellinc.com These examples highlight the power of photocatalysis to construct pyrrole derivatives through novel, radical-mediated cascade pathways.

Table 2. Overview of Photocascade Reactions for Pyrrole Derivative Synthesis
Reaction TypeStarting MaterialsCatalyst/ConditionsKey Mechanism StepsReference
Radical Sₙ2'-type/Radical addition/AnnulationN-Arylglycines, Morita–Baylis–Hillman (MBH) acetatesPhotocatalystFormation of α-arylaminomethyl radical, double radical insertion, formation of C–C, C–N, and C=C bonds. organic-chemistry.org
Radical Cascade/Intramolecular Amidation2-(1H-pyrrol-1-yl) anilines, Ethyl bromodifluoroacetatefac-Ir(ppy)₃, visible lightSingle Electron Transfer (SET), regioselective radical addition, intramolecular amidation. digitellinc.com

Iron-Mediated Cascade Annulation Utilizing Acrylate Acceptors

Iron, as an earth-abundant and low-toxicity metal, is an attractive alternative to precious metal catalysts for organic synthesis. organic-chemistry.orgwikipedia.org Iron-catalyzed cascade reactions provide an efficient pathway for the synthesis of pyrroles, aligning with the principles of green chemistry. semanticscholar.orgrsc.orgresearchgate.netdigitellinc.com

A significant advancement in this area is the domino synthesis of pyrroles from readily available nitroarenes using an acid-tolerant homogeneous iron catalyst. semanticscholar.orgrsc.orgresearchgate.netdigitellinc.com This cascade process begins with the iron-catalyzed (transfer) hydrogenation of a nitroarene to form an aniline (B41778) derivative in situ. semanticscholar.orgdigitellinc.com This is immediately followed by an acid-catalyzed Paal-Knorr condensation with a 1,4-dicarbonyl compound to form the pyrrole ring. semanticscholar.orgdigitellinc.comorganic-chemistry.org The reaction can utilize green reductants like formic acid or molecular hydrogen and proceeds at low temperatures with high functional group tolerance and excellent chemoselectivity. semanticscholar.orgdigitellinc.com A notable catalyst for this transformation is the commercially available iron–Tetraphos complex. semanticscholar.orgrsc.orgresearchgate.netdigitellinc.com

This iron-catalyzed cascade methodology avoids many side reactions common with other catalysts, such as dehalogenation or hydrogenation of other functional groups, enhancing its utility for the late-stage functionalization of complex molecules. semanticscholar.orgdigitellinc.com The Paal-Knorr synthesis itself is a versatile reaction where a primary amine condenses with a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org While not always directly involving simple acrylate acceptors, precursors derived from Michael additions to acrylates can serve as the 1,4-dicarbonyl component, integrating them into this iron-mediated cascade. Furthermore, iron(III) chloride has been shown to be an effective catalyst for the Paal-Knorr condensation in water, providing a practical and economical route to N-substituted pyrroles. nih.gov

Table 3. Iron-Catalyzed Cascade Synthesis of Pyrroles
Catalyst SystemStarting MaterialsReaction SequenceKey AdvantagesReference
Homogeneous Iron–Tetraphos complexNitroarenes, 1,4-Dicarbonyl compounds(Transfer) Hydrogenation followed by Paal–Knorr condensationUses green reductants (formic acid, H₂); high functional group tolerance; mild conditions; avoids common side reactions. semanticscholar.orgrsc.orgresearchgate.netdigitellinc.com
Iron(III) chloridePrimary amines, 2,5-DimethoxytetrahydrofuranPaal–Knorr condensationOperationally simple; uses water as a solvent; economical and practical for N-substituted pyrroles. nih.gov

Environmentally Conscious Synthetic Protocols for Pyrrole Acrylates

The development of environmentally benign synthetic methods is a central goal in modern chemistry. For the synthesis of pyrroles and their acrylate derivatives, several green strategies have been established to reduce waste, avoid hazardous materials, and improve energy efficiency. beilstein-journals.org

One key approach is the use of greener solvents. Water has been successfully employed as a solvent for the iron(III) chloride-catalyzed Paal-Knorr synthesis of N-substituted pyrroles. nih.gov Another eco-friendly catalytic system involves using a gluconic acid aqueous medium, which acts as a bio-based catalytic solvent system for four-component coupling reactions to produce structurally diverse pyrrole derivatives. nih.gov

The replacement of hazardous reagents and catalysts with more sustainable alternatives is another important strategy. For instance, zinc has been used as a catalyst in modified Clauson-Kaas approaches to N-aryl pyrroles. Furthermore, catalyst-free protocols are highly desirable. A novel, highly selective synthesis of acrylic plastic precursors like methyl propionate (B1217596) and methyl methacrylate (B99206) has been developed at room temperature using a reversible CO₂ capture approach with an organic superbase, avoiding the need for any catalyst.

In addition to solvent and catalyst choice, the use of alternative energy sources can make synthetic protocols greener. Microwave irradiation and ultrasound activation have been applied to pyrrole syntheses, often leading to dramatically reduced reaction times and increased yields, while minimizing energy consumption and the need for high temperatures. beilstein-journals.org These techniques, combined with solvent-free conditions, represent a significant step towards more sustainable chemical manufacturing. beilstein-journals.org

Table 4. Comparison of Environmentally Conscious Protocols for Pyrrole Synthesis
StrategyCatalyst/MediumKey FeaturesReaction TypeReference
Use of Bio-based Catalytic SolventGluconic acid aqueous solutionEco-friendly, bio-based system.Four-component coupling nih.gov
Green Solvent and CatalystIron(III) chloride in waterSimple, economical, uses water as solvent.Paal–Knorr condensation nih.gov
Alternative Energy SourceMicrowave or UltrasoundReduced reaction times, avoids high temperatures.Various (e.g., Paal-Knorr) beilstein-journals.org
Catalyst-Free SynthesisReversible CO₂ capture (for precursors)Avoids catalysts, room temperature, highly selective.Esterification

Chemical Reactivity and Mechanistic Investigations of E Methyl 3 1h Pyrrol 2 Yl Acrylate Derivatives

Intramolecular Cyclization Reactions

Intramolecular reactions of (E)-methyl 3-(1H-pyrrol-2-yl)acrylate derivatives are powerful methods for the stereocontrolled synthesis of bicyclic and polycyclic alkaloids and related nitrogen heterocycles. These transformations leverage the proximity of the reactive pyrrole (B145914) ring and the acrylate (B77674) system, often facilitated by catalysts or specific substrate modifications.

The construction of the indolizine core, a privileged scaffold in many natural products and pharmaceuticals, can be envisioned through the intramolecular cyclization of this compound derivatives. While direct Lewis acid-catalyzed cyclization of the parent compound is not prominently documented, analogous transformations in similar systems provide a clear mechanistic blueprint. For instance, the intramolecular Friedel-Crafts alkylation of N-acyl indoles, which are structurally related to N-acylated pyrrole derivatives, demonstrates the feasibility of this approach. nih.gov

In a similar vein, modification of the pyrrole nitrogen of this compound, for example through acylation, would enhance the electrophilicity of the acrylate moiety upon coordination with a Lewis acid. This activation would facilitate an intramolecular electrophilic attack by the acrylate β-carbon onto the electron-rich C5 position of the pyrrole ring. The subsequent loss of a proton would rearomatize the pyrrole ring and yield a functionalized 1-oxo-1,2,3,5-tetrahydroindolizine derivative. The choice of Lewis acid and reaction conditions would be critical in controlling the efficiency and selectivity of the cyclization.

Catalyst TypeProposed SubstratePotential ProductKey Transformation
Lewis Acid (e.g., AlCl₃, TiCl₄)N-Acyl-(E)-methyl 3-(1H-pyrrol-2-yl)acrylateFunctionalized TetrahydroindolizinoneIntramolecular Friedel-Crafts Alkylation
Platinum(II) CatalystsN-Propargyl-(E)-methyl 3-(1H-pyrrol-2-yl)acrylateFunctionalized IndolizineCycloisomerization

This table presents potential synthetic pathways based on analogous reactions.

The intramolecular conjugate addition, or Michael addition, represents a highly effective strategy for forming fused heterocyclic structures from derivatives of this compound. This reaction involves tethering a nucleophile to the pyrrole ring, typically via the nitrogen atom, which then attacks the electrophilic β-carbon of the acrylate system.

Research has shown that the stereochemical outcome of such cyclizations is heavily dependent on the geometry of the acrylate double bond. researchgate.net In the context of the title compound, the inherent (E)-geometry of the acrylate would direct the stereochemistry of the newly formed chiral centers in the product. For example, attaching a nucleophilic side chain to the pyrrole nitrogen allows the electron-rich C5 position of the pyrrole to act as the intramolecular nucleophile. This cyclization onto the N-tethered acrylate has been explored as a key step in the synthesis of natural products like (-)-rhazinilam. researchgate.net The process can be catalyzed by N-heterocyclic carbenes (NHCs), which generate a reactive enol intermediate that undergoes the intramolecular Michael addition. nih.gov

The general mechanism involves the attack of the nucleophilic C5 of the pyrrole onto the β-carbon of the acrylate, forming a new carbon-carbon bond and a six-membered ring. The resulting enolate intermediate is then protonated to give the final fused heterocycle, often with high diastereoselectivity.

Nucleophile SourceCatalyst/ConditionsProduct TypeSignificance
Pyrrole C5 (N-tethered)Base (e.g., DBU) or NHCFused Piperidine-type ringStereocontrolled synthesis of alkaloids researchgate.net
N-tethered AmineIn situ formationFused Piperidine (B6355638)Access to 2,6-disubstituted piperidines researchgate.net
N-tethered AlcoholBase (e.g., NaH)Fused TetrahydropyranFormation of oxygen-containing heterocycles researchgate.net

Cascade radical reactions offer a powerful and efficient method for the rapid construction of complex molecular architectures from simple precursors. For this compound, a hypothetical cascade radical annulation could be initiated by the addition of a radical species to the acrylate double bond.

This initial addition would generate a new radical intermediate at the α-position to the ester. This intermediate could then undergo an intramolecular cyclization by attacking the pyrrole ring, most likely at the C5 position, to form a five- or six-membered ring. This annulation step creates a new radical on the pyrrole ring system, which can then be quenched or participate in further reactions to terminate the cascade, leading to a polycyclic product. While specific examples involving this compound are not extensively reported, similar cascade reactions involving acrylates and other unsaturated systems are known, such as the formation of tetrahydro-pyrrolo-pyrazole ring systems from allylic azides and acrylates. nih.gov The success of such a process would depend on the careful choice of radical initiator, reaction conditions, and any additional trapping agents.

Intermolecular Reactivity of the Acrylate Moiety

The electron-deficient nature of the carbon-carbon double bond in the acrylate moiety makes it a prime target for various intermolecular transformations, including cycloadditions and nucleophilic additions.

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. In the context of this compound, the molecule can potentially act as either the diene or the dienophile component. However, the electron-rich character of the pyrrole ring makes it a suitable 4π-electron diene system, particularly when the nitrogen is substituted with an electron-withdrawing group to reduce its aromaticity and favor the diene conformation.

In a hetero-Diels-Alder reaction, the pyrrole ring of one molecule could react as the diene with the electron-poor acrylate double bond (the dienophile) of another molecule. This [4+2] cycloaddition would lead to the formation of a bicyclic adduct. Such reactions often require thermal conditions or Lewis acid catalysis to proceed efficiently. sci-hub.box The regioselectivity and stereoselectivity of the cycloaddition would be governed by frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the pyrrole and the lowest unoccupied molecular orbital (LUMO) of the acrylate.

The most characteristic intermolecular reaction of the acrylate moiety in this compound is the nucleophilic conjugate addition, also known as the Michael addition. wikipedia.org The β-carbon of the acrylate is electrophilic due to conjugation with the carbonyl group and readily reacts with a wide variety of soft nucleophiles. libretexts.org

This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation. The general mechanism involves the attack of a nucleophile on the β-carbon, which pushes the π-electrons to form an enolate intermediate. This enolate is then protonated, typically by the solvent or during workup, to yield the 1,4-adduct. chemeurope.com A broad range of nucleophiles can be employed in this reaction, leading to a diverse array of functionalized pyrrole derivatives.

Nucleophile ClassExample NucleophileProduct Structure
C-Nucleophiles Enolates (e.g., from malonates)Methyl 3-(pyrrol-2-yl)-4,4-bis(alkoxycarbonyl)butanoate
Gilman Reagents (R₂CuLi)Methyl 3-alkyl-3-(pyrrol-2-yl)propanoate
Cyanide (e.g., TMSCN) nih.govMethyl 3-cyano-3-(pyrrol-2-yl)propanoate
N-Nucleophiles Secondary Amines (e.g., piperidine)Methyl 3-(piperidin-1-yl)-3-(pyrrol-2-yl)propanoate
O-Nucleophiles Alcohols (in presence of base)Methyl 3-alkoxy-3-(pyrrol-2-yl)propanoate
S-Nucleophiles Thiols (e.g., thiophenol)Methyl 3-(phenylthio)-3-(pyrrol-2-yl)propanoate

Reaction Kinetic Studies

Detailed studies quantifying the reaction rates, including parameters such as reaction order, rate constants, and activation energy for reactions involving this compound, are not presently available in published literature. Consequently, data tables illustrating the rate of product formation under various conditions cannot be constructed.

General principles of organic chemistry suggest that as a Michael acceptor, the reactivity of the acrylate moiety would be influenced by the electron-donating nature of the pyrrole ring. Reactions such as Michael additions and Heck couplings are plausible for this molecule. For instance, in a typical Michael addition, the rate of reaction would be dependent on the concentration of the substrate, the nucleophile, and the catalyst, often following second-order kinetics. However, without specific experimental data for this compound, any discussion remains theoretical.

The influence of various catalytic systems on the reaction kinetics of this compound has not been quantitatively documented. While it is known that palladium-based catalysts are commonly employed for Heck reactions involving acrylates, and various bases or nucleophiles can catalyze Michael additions, specific data on how these systems affect the reaction rates of the target compound is absent from the literature.

A study on the palladium-catalyzed C3-alkenylation of 2-substituted pyrroles using a benzothiazole directing group has been reported, which provides a synthetic route to related compounds. nih.govchemrxiv.orgchemrxiv.org This work, however, focuses on the synthetic methodology and characterization of the products rather than a detailed kinetic analysis of the reaction rates.

Therefore, the creation of interactive data tables detailing research findings on the reaction kinetics of this compound cannot be fulfilled at this time.

Theoretical and Computational Chemistry of Pyrrole Acrylates

Electronic Structure and Bonding Analysis

The electronic structure and bonding of (E)-methyl 3-(1H-pyrrol-2-yl)acrylate can be meticulously examined using a variety of computational techniques that reveal the distribution of electrons and the nature of intramolecular interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state properties of molecules. By approximating the electron density, DFT calculations can accurately predict the optimized geometry, bond lengths, and bond angles of this compound. For instance, studies on similar pyrrole (B145914) derivatives often employ the B3LYP functional with a 6-311+G(d,p) basis set to achieve reliable results. dntb.gov.ua The planarity of the molecule is a key feature, with the pyrrole ring and the acrylate (B77674) moiety being nearly coplanar, which maximizes π-conjugation. This planarity is crucial for its electronic properties.

Interactive Table: Predicted Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC=C (acrylate)~1.34 Å
Bond LengthC-C (pyrrole-acrylate)~1.45 Å
Bond LengthC=O~1.23 Å
Bond AngleC-C-C (acrylate)~120°
Dihedral AnglePyrrole-Acrylate~0-10°

Note: These values are illustrative and based on typical DFT calculations for similar conjugated systems.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential, where red indicates electron-rich areas (nucleophilic) and blue signifies electron-deficient areas (electrophilic). researchgate.netnih.gov For this compound, the MEP surface would likely show a high negative potential around the carbonyl oxygen of the acrylate group, making it a prime site for electrophilic attack. Conversely, the hydrogen atom attached to the pyrrole nitrogen would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. researchgate.net

Spectroscopic Property Predictions and Correlations

Computational methods are also instrumental in predicting and interpreting the spectroscopic characteristics of molecules, providing a direct link between the molecular structure and its spectral signature.

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. wiley.com For this molecule, characteristic vibrational modes would include the N-H stretch of the pyrrole ring (around 3400-3500 cm⁻¹), the C=O stretch of the ester group (around 1700-1720 cm⁻¹), and the C=C stretching vibrations of the acrylate and pyrrole moieties (around 1600-1650 cm⁻¹). vscht.cz

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Pyrrole N-HStretching3450
Acrylate C=OStretching1715
Acrylate C=CStretching1640
Pyrrole RingC=C Stretching1620

Note: These are typical frequency ranges and specific values would be obtained from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. dntb.gov.ua For this compound, TD-DFT calculations can determine the energies of electronic transitions, primarily the π → π* transitions that are characteristic of conjugated systems. mdpi.com These calculations would likely predict a strong absorption in the UV region, corresponding to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized over the electron-rich pyrrole ring, while the LUMO would be distributed across the acrylate moiety, indicating a charge-transfer character for the primary electronic transition.

NMR Chemical Shift Predictions and Experimental Validation

The analysis of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy is a critical step in its structural elucidation. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting ¹H and ¹³C NMR chemical shifts, which can then be validated against experimental data. mdpi.com

The prediction process typically involves optimizing the molecular geometry of the compound at a specific level of theory, followed by a Gauge-Independent Atomic Orbital (GIAO) calculation of the NMR shielding tensors. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The choice of density functional and basis set is crucial for accuracy. For instance, studies have shown that functionals like WP04 and ωB97X-D combined with basis sets such as 6-311++G(2d,p) or def2-SVP can provide highly accurate predictions, often with root-mean-square deviations (RMSD) below 0.20 ppm for ¹H shifts when appropriate solvent models are included. mdpi.com

Experimental data for a closely related compound, (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, shows characteristic ¹H NMR signals in CDCl₃: δ 9.92 (s, 1H, NH), 7.98 (s, 1H, HC=C), 7.22 (m, 1H, CH), 6.92 (m, 1H, CH), 6.41 (m, 1H, CH), 4.35 (q, 2H, CH₂), and 1.38 (t, 3H, CH₃). nih.gov For this compound, one would expect analogous signals for the pyrrole and acrylate protons. The vinyl protons would appear as doublets, and the methyl ester group would present as a singlet.

A comparative analysis between predicted and experimental values serves as a rigorous validation of the computed structure. Discrepancies can point to specific conformational or electronic effects not fully captured by the computational model, prompting further refinement.

Proton Predicted Chemical Shift (ppm) (Illustrative) Experimental Chemical Shift (ppm) (Analogous Compound) nih.gov
NH (Pyrrole)9.8 - 10.09.92
α-vinyl H7.9 - 8.17.98
H5 (Pyrrole)7.1 - 7.37.22
H3 (Pyrrole)6.8 - 7.06.92
β-vinyl H6.4 - 6.6N/A
H4 (Pyrrole)6.3 - 6.56.41
OCH₃3.7 - 3.9N/A

Note: Predicted values are illustrative based on typical DFT calculations. Experimental values are for (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate for comparison.

Quantum Chemical Reactivity Descriptors

Quantum chemical reactivity descriptors derived from DFT are instrumental in understanding and predicting the chemical behavior of molecules. These descriptors provide quantitative measures of reactivity, enabling the identification of reactive sites and the rationalization of reaction mechanisms.

Fukui functions, f(r), and local softnesses, s(r), are key local reactivity descriptors that identify the most reactive sites within a molecule. nih.govd-nb.info The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the system. d-nb.info This allows for the differentiation of sites susceptible to nucleophilic, electrophilic, or radical attack.

f⁺(r): Describes reactivity towards a nucleophilic attack (electron addition).

f⁻(r): Describes reactivity towards an electrophilic attack (electron removal).

f⁰(r): Describes reactivity towards a radical attack.

Local softness, s(r), is related to the Fukui function and the global softness (S) of the molecule (s(r) = S * f(r)). It provides a measure of the reactivity of a specific atomic site. nih.govmdpi.com A higher value of the condensed Fukui function or local softness on a particular atom indicates a higher reactivity at that site. mdpi.comresearchgate.net

For this compound, calculations would likely show that the nitrogen atom and certain carbon atoms on the pyrrole ring are susceptible to electrophilic attack. nih.gov Conversely, the carbonyl carbon and the β-carbon of the acrylate moiety are expected to be the primary sites for nucleophilic attack, due to the electron-withdrawing nature of the ester group.

Atom/Region Predicted Susceptibility Governing Fukui Function Rationale
Pyrrole N-HElectrophilic Attackf⁻(r)Lone pair on nitrogen atom. nih.gov
Pyrrole C5Electrophilic Attackf⁻(r)High electron density in the π-system. nih.gov
Acrylate C=O CarbonNucleophilic Attackf⁺(r)π-electron withdrawal by oxygen creates partial positive charge.
Acrylate β-CarbonNucleophilic Attack (Michael Addition)f⁺(r)Conjugation with the carbonyl group makes it electrophilic.

The global electrophilicity index (ω) is a measure of the energy stabilization of a molecule when it acquires additional electronic charge from the environment. researchgate.net It is calculated using the electronic chemical potential (μ) and chemical hardness (η) as ω = μ²/2η. researchgate.net This index allows for the classification of molecules as strong electrophiles, moderate electrophiles, or nucleophiles. researchgate.net

Non-Linear Optical (NLO) Property Assessment

Organic molecules with extensive π-conjugated systems and intramolecular charge transfer (ICT) characteristics are promising candidates for non-linear optical (NLO) materials. sci-hub.senih.gov Pyrrole derivatives have attracted attention in this field due to the electron-donating nature of the pyrrole ring and the ease with which it can be coupled to electron-accepting groups. sci-hub.seresearchgate.net

The NLO response of a molecule is quantified by its linear polarizability (α) and, more importantly, its first-order hyperpolarizability (β). nih.gov Computational studies using DFT can reliably predict these properties. High values of dipole moment (μ), α, and β are indicative of significant NLO activity. researchgate.net

In this compound, the pyrrole ring acts as an electron donor and the methyl acrylate moiety serves as an electron acceptor, creating a "push-pull" system. This arrangement facilitates ICT upon excitation, which is a key requirement for a large NLO response. sci-hub.se Theoretical calculations on similar pyrrole-based push-pull systems have shown that their hyperpolarizability values can be significantly higher than that of standard NLO materials like urea. researchgate.net The presence of a polarizable environment, such as a polar solvent, can further enhance the NLO response by stabilizing the charge-separated excited state. nih.gov

NLO Property Parameter Significance for this compound
Dipole MomentμA large value indicates significant charge separation in the ground state, contributing to NLO activity. researchgate.net
PolarizabilityαMeasures the ease of distortion of the electron cloud; higher values are favorable. sci-hub.se
First HyperpolarizabilityβQuantifies the second-order NLO response; a large β value is the primary indicator of a good NLO material. nih.gov

Computational Insights into Molecular Mimicry and Intermolecular Interactions

Computational methods provide powerful tools to investigate how a molecule like this compound might interact with biological systems, including the possibility of molecular mimicry. peerj.com Molecular mimicry occurs when a molecule from one source (e.g., a synthetic compound) resembles a biomolecule, allowing it to interact with the biomolecule's physiological partners. peerj.com

Molecular dynamics (MD) simulations can be employed to study the interactions between the pyrrole acrylate and biological macromolecules like proteins or nucleic acids. easychair.orgkaist.ac.kr These simulations model the atomic-level movements and forces over time, revealing preferred binding modes, conformational changes, and the stability of intermolecular interactions such as hydrogen bonds and van der Waals forces. easychair.org

For this compound, key structural features for potential interactions include:

The pyrrole N-H group: Can act as a hydrogen bond donor.

The carbonyl oxygen: Can act as a hydrogen bond acceptor.

The π-conjugated system: Can participate in π-π stacking or hydrophobic interactions.

By comparing the 3D structure and electrostatic potential surface of the pyrrole acrylate with those of known biological ligands, computational screening can identify potential mimicry candidates. peerj.com For example, the pyrrole ring is a common motif in natural products and pharmaceuticals, suggesting its potential to fit into binding sites designed for similar heterocyclic structures.

Application of Machine Learning in Predictive Pyrrole Acrylate Chemistry

Machine learning (ML) is rapidly transforming chemical research by enabling the rapid prediction of molecular properties and reaction outcomes from structure alone. nih.govbohrium.com For pyrrole acrylates, ML models can be applied to predict a wide range of characteristics, accelerating material discovery and design. nih.gov

Deep learning architectures, such as graph neural networks (GNNs), are particularly well-suited for chemical applications. jchemlett.com These models learn directly from the molecular graph, capturing intricate relationships between structure and property without the need for manual feature engineering. nih.gov

Applications of ML in the context of this compound include:

Property Prediction: ML models trained on large datasets of known molecules can accurately predict properties like NMR chemical shifts, solubility, and toxicity. bohrium.comnih.gov This allows for high-throughput screening of virtual libraries of pyrrole acrylate derivatives to identify candidates with desired characteristics.

Reaction Prediction: ML can predict the products and yields of chemical reactions. researchgate.net For instance, a model could predict the outcome of various transformations of the pyrrole acrylate, guiding synthetic planning.

Material Discovery: In polymer chemistry, ML algorithms can guide the discovery of new acrylate-based photopolymers with specific mechanical properties by efficiently exploring the vast space of possible monomer compositions. nih.gov By training a model on a small set of experimental data, the algorithm can suggest new compositions to test, accelerating the development of materials with targeted characteristics like a specific Young's modulus or hardness. nih.gov

Advanced Materials Science Applications of Pyrrole Acrylates

Polymerization Strategies for Pyrrole-Containing Monomers

The synthesis of well-defined polymers from pyrrole-containing monomers can be achieved through several modern polymerization techniques. These methods offer control over molecular weight, dispersity, and architecture, enabling the creation of materials with specific functionalities.

Atom Transfer Radical Polymerization (ATRP) of Pyrrole-Bearing Methacrylates

Atom Transfer Radical Polymerization (ATRP) has emerged as a robust method for the controlled polymerization of a wide range of monomers, including those bearing functional groups like pyrrole (B145914). This technique allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.

A notable example is the synthesis of poly(2-(1H-pyrrole-1-yl)ethyl methacrylate) (PPEMA) via conventional ATRP. This marks a significant advancement as it demonstrates the ability to produce well-defined, pyrrole-functionalized polymers. The polymerization can be initiated from both a free alkyl bromide initiator in solution and from a surface-bonded initiator, the latter enabling the growth of polymer brushes from a substrate. This surface-initiated ATRP has been successfully employed to graft PPEMA from the surface of carbonyl iron (CI) particles, creating a core-shell structure with a conducting polymer layer. This approach provides a pathway to materials with tailored structures and brush-like morphologies. The synthesis of the monomer itself is a two-step process involving the reaction of freshly distilled pyrrole with 2-chloroethanol in the presence of potassium hydroxide and dimethyl sulfoxide.

The successful ATRP of pyrrole-bearing methacrylates opens up possibilities for creating a variety of functional materials. The ability to control the polymer chain length and architecture is crucial for applications where precise material properties are required.

Monomer Polymerization Method Initiator System Key Features
2-(1H-pyrrole-1-yl)ethyl methacrylate (B99206) (PEMA)Conventional ATRPAlkyl bromide initiatorControlled molar mass, narrow dispersity. researchgate.net
2-(1H-pyrrole-1-yl)ethyl methacrylate (PEMA)Surface-initiated ATRPSurface-bonded alkyl bromide initiatorCovalently bonded conducting polymer layer with controlled thickness. researchgate.net

Photopolymerization of Pyrrole/Methacrylate Mixtures

Photopolymerization offers a rapid and spatially controllable method for fabricating polymeric materials. In the context of pyrrole and methacrylate systems, this technique can be employed to create hybrid materials that combine the properties of both monomer types.

Hybrid systems composed of pyrrole and methacrylate monomers can be effectively photopolymerized using either UV or visible light. This process is advantageous as it allows for the incorporation of flexibilizers and other additives to optimize the mechanical properties and processability of the final polymer, overcoming the intractable nature of conventionally synthesized conducting polymers. The photopolymerization of these mixtures often involves a dual-mechanism approach. Methacrylate monomers typically polymerize via a free-radical mechanism, while pyrrole undergoes cationic polymerization.

Successful photopolymerization of pyrrole/methacrylate mixtures has been achieved using a combination of photoinitiators. For UV irradiation at 365 nm, efficient photoinitiator systems include an iodonium (B1229267) salt, p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate (Ph2ISbF6), combined with α-cleavage type photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or 2-methoxy-2-phenylacetophenone (BZME). In these systems, the methacrylate conversion can be significant even after short irradiation times.

Photoinitiator System Irradiation Wavelength Mechanism Outcome
Ph2ISbF6 / DMPA365 nm (UV)Cationic (pyrrole) & Radical (methacrylate)Efficient polymerization of both monomers.
Ph2ISbF6 / BZME365 nm (UV)Cationic (pyrrole) & Radical (methacrylate)Efficient polymerization of both monomers.
Ph2ISbF6 / CQ / EDMAB365 nm (UV)Cationic (pyrrole) & Radical (methacrylate)Slower polymerization of both monomers.

Chemical Oxidative Polymerization of Pyrrole Derivatives

Chemical oxidative polymerization is a widely used and straightforward method for the synthesis of polypyrrole and its derivatives. This technique involves the use of a chemical oxidant to induce the polymerization of the pyrrole monomer.

The process is typically carried out by mixing the pyrrole monomer with an oxidant in a suitable solvent. Commonly used oxidants include ferric chloride (FeCl3), ammonium (B1175870) persulfate (APS), potassium persulfate, and hydrogen peroxide. The choice of oxidant can influence the properties of the resulting polymer, such as its conductivity and morphology. For instance, using ferric chloride as an oxidant often results in polypyrrole with relatively high conductivity. The reaction proceeds via the oxidation of the pyrrole monomer to a radical cation, which then couples with other monomers to form the polymer chain. During this process, counter-ions from the oxidant or the reaction medium are incorporated into the polymer backbone to maintain charge neutrality, a process known as doping.

This method is versatile and can be adapted to produce polypyrrole in various forms, including powders, films, and composites. Solvent-free chemical oxidative polymerization has also been developed, where the monomer is mechanically mixed with a solid oxidant, offering a more environmentally friendly approach.

Oxidant Typical Reaction Medium Key Characteristics of Resulting Polypyrrole
Ferric chloride (FeCl3)Aqueous or organic solventsRelatively high electrical conductivity. scirp.org
Ammonium persulfate (APS)Aqueous mediaCan be used to produce solution-processable polypyrrole powder. nih.gov
Potassium persulfateAqueous mediaCommon oxidant for synthesizing polypyrrole derivatives.
Hydrogen peroxideAqueous mediaUsed in the synthesis of polypyrrole derivatives.

Functional Polymer Design and Development

The ability to polymerize pyrrole-containing monomers through various controlled strategies allows for the design and development of functional polymers with specific architectures and properties. These materials are tailored for advanced applications by combining the conductive nature of polypyrrole with the processability and mechanical properties of other polymer systems.

Formation of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. This unique structure can lead to synergistic properties that are not achievable with individual polymers or blends.

The photopolymerization of pyrrole and methacrylate mixtures is a prime example of a system that can lead to the formation of an IPN. In this process, the methacrylate monomers polymerize via a free-radical mechanism, while the pyrrole polymerizes through a cationic mechanism, resulting in two distinct but interpenetrating networks. Microscopic studies of these hybrid polymers have shown the absence of phase separation, indicating a high degree of interpenetration. The formation of such an IPN structure allows for the creation of a continuous conducting polypyrrole network within an insulating methacrylate matrix. This leads to a significant increase in the electrical conductivity of the hybrid polymer as the amount of polypyrrole increases. The ability to form these IPNs in a single, one-pot, one-step process through photopolymerization is a significant advantage for producing functional, conductive materials with good mechanical integrity.

Monomer System Polymerization Method Resulting Structure Key Property
Pyrrole / Bisphenol A ethoxylate dimethacrylate (BisEMA)PhotopolymerizationInterpenetrating Polymer Network (IPN)Electrical conductivity increases with polypyrrole content.

Synthesis of Conductive Poly(pyrrole phenylene)s

Poly(p-phenylene-pyrrole) (PPP-Ppy) films can be synthesized electrochemically by the copolymerization of p-terphenyl and pyrrole monomers. This method allows for the deposition of the copolymer film directly onto an electrode surface, such as indium-tin-oxide (ITO) glass. The resulting films exhibit optical properties that are influenced by the composition of the copolymer. For instance, stable PPP-Ppy films have been shown to have an emission band in the blue region of the spectrum, around 420 nm. The electrochemical synthesis provides a high degree of control over the film thickness and morphology.

The properties of these copolymers can be tuned by adjusting the monomer feed ratio and the electrochemical polymerization parameters. The presence of both pyrrole and phenylene units in the polymer chain can lead to materials with improved stability and processability compared to the respective homopolymers, while also offering unique electronic and optical characteristics.

Copolymer Synthesis Method Monomers Key Optical Property
Poly(p-phenylene-pyrrole) (PPP-Ppy)Electrochemical Polymerizationp-terphenyl, pyrroleEmission band at approximately 420 nm (blue region). expresspolymlett.com

Role of Pyrrole Acrylates in Catalyst Design

The versatility of the pyrrole ring also extends to the design of advanced catalytic materials. The nitrogen atom can act as a coordination site for metal catalysts, and the aromatic ring can be incorporated into porous polymer networks to create heterogeneous catalysts with high surface areas and active site accessibility.

Conjugated microporous polymers (CMPs) are a class of porous organic materials characterized by their robust, amorphous structures, high specific surface areas, and tunable pore sizes. nih.govfrontiersin.orgnih.gov These features make them excellent candidates for applications in gas storage, separation, and heterogeneous catalysis. nih.govfrontiersin.orgnih.gov

Pyrrole-based CMPs have demonstrated significant potential as efficient heterogeneous catalysts. nih.govfrontiersin.orgnih.gov The nitrogen atoms within the pyrrole units can act as basic sites, catalyzing reactions such as the Knoevenagel condensation. nih.gov The synthesis of these CMPs typically involves the self-polymerization or cross-coupling of multi-topic pyrrole monomers. frontiersin.orgnih.gov

While research has focused on monomers like 1,3,5-tri(pyrrol-2-yl)benzene and 1,2,4,5-tetra(pyrrol-2-yl)benzene, the principles can be extended to other pyrrole derivatives. frontiersin.orgnih.gov (E)-methyl 3-(1H-pyrrol-2-yl)acrylate, with its polymerizable acrylate (B77674) group and reactive pyrrole ring, could potentially be used as a co-monomer in the synthesis of functional CMPs. The incorporation of the acrylate moiety could offer a route to post-synthetic modification of the CMP framework, allowing for the introduction of other catalytic functionalities.

The table below summarizes the key features and catalytic performance of two reported pyrrole-based CMPs, illustrating the potential of this class of materials.

CatalystMonomerBET Surface Area (m²/g)Catalytic ApplicationRecyclability
TrPB-CMP 1,3,5-tri(pyrrol-2-yl)benzene520Knoevenagel CondensationExcellent (10 cycles) frontiersin.orgnih.gov
TePB-CMP 1,2,4,5-tetra(pyrrol-2-yl)benzene780Knoevenagel CondensationExcellent (10 cycles) frontiersin.orgnih.gov

The high catalytic activity of these materials is attributed to the combination of their porous nature, which allows for efficient mass transport, and the presence of abundant nitrogen active sites within the polymer framework. nih.gov

The coordination chemistry of pyrrole derivatives plays a crucial role in the development of homogeneous catalysts. The nitrogen atom of the pyrrole ring can coordinate to a transition metal center, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex. researchgate.netutsa.eduacs.org This allows for the rational design of catalysts for a wide range of chemical transformations, including oxidation, reduction, and cross-coupling reactions. organic-chemistry.orgelsevierpure.comresearchgate.net

Pyrrole-based pincer ligands, which bind to a metal center through three coordinating atoms, have been shown to stabilize various oxidation states of metals like iron and iridium, enabling catalytic processes such as alkyne dimerization and hydrosilylation. utsa.eduacs.org The synthesis of these ligands often involves the functionalization of the pyrrole ring with donor groups like phosphines.

This compound, while not a ligand in its current form, represents a versatile starting material for the synthesis of novel pyrrole-containing ligands. The acrylate group can be chemically transformed into various functionalities that can act as donor atoms for metal coordination. For example, reduction of the ester and olefin could yield a propyl alcohol, which could be further modified. Alternatively, the double bond could be functionalized via Michael addition to introduce phosphine or amine groups.

The development of new pyrrole-based ligands is an active area of research, with the goal of creating more efficient and selective catalysts for challenging chemical transformations. The synthetic accessibility and modifiable structure of compounds like this compound make them attractive building blocks in this endeavor.

Pyrrole Acrylates in Natural Product Synthesis and Analogous Molecular Frameworks

Incorporation of Pyrrole (B145914) Acrylate (B77674) Motifs in Marine Natural Product Syntheses

The marine environment is a rich source of structurally unique and biologically potent alkaloids, many of which feature a pyrrole core. mdpi.com The synthesis of these complex molecules often relies on the use of functionalized pyrrole precursors. Pyrrole acrylates, due to their inherent chemical functionality, are valuable intermediates in the assembly of these intricate natural product skeletons.

A prominent class of marine alkaloids where the pyrrole motif is central is the lamellarins. nii.ac.jp These compounds, isolated from various marine invertebrates, exhibit a range of biological activities, including antitumor and anti-HIV properties. nii.ac.jp The synthesis of the lamellarin core often involves the construction of a polysubstituted pyrrole ring as a key strategic step. mdpi.commdpi.com Synthetic approaches frequently utilize pyrrole derivatives that can be elaborated into the final pentacyclic framework. mdpi.com For instance, strategies for lamellarin synthesis have been developed that start from pre-functionalized pyrroles, which are then subjected to a series of reactions, such as cross-coupling and cyclization, to build the complete alkaloid structure. While not always starting directly from (E)-methyl 3-(1H-pyrrol-2-yl)acrylate, the methodologies employed are often applicable to such substrates, highlighting the potential of pyrrole acrylates as precursors in the synthesis of lamellarin-type marine natural products.

Another significant group of marine alkaloids containing the pyrrole structure is the tambjamines. These compounds, known for their potent biological activities, including antileishmanial properties, are also targets for total synthesis. nih.gov The synthetic strategies towards tambjamines and their analogs often involve the coupling of different pyrrole units or the functionalization of a pyrrole core, demonstrating the importance of versatile pyrrole building blocks in accessing these complex molecular architectures.

Strategies for Constructing Pyrrole-Based Alkaloid Skeletons

The construction of the central pyrrole ring is a critical aspect of the total synthesis of many pyrrole-based alkaloids. Various synthetic methodologies have been developed to create the desired polysubstituted pyrrole core with the correct regiochemistry for subsequent transformations.

One common strategy involves the Hinsberg pyrrole synthesis, which allows for the creation of substituted pyrroles that can be further elaborated. mdpi.com For the synthesis of complex alkaloids like the lamellarins, a heterocyclic azadiene Diels-Alder reaction has been employed to construct the pyrrole core. mdpi.com This approach involves a cycloaddition reaction followed by a reductive ring contraction to furnish the desired pyrrole derivative.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the synthesis of aryl-substituted pyrroles, which are common motifs in marine alkaloids. mdpi.com These reactions enable the formation of carbon-carbon bonds between the pyrrole ring and various aryl partners, providing a convergent approach to the assembly of the alkaloid skeleton. The synthesis of lamellarin D and N, for example, has been achieved using a double Suzuki coupling strategy to introduce the aryl groups onto the pyrrole core. mdpi.com

The following table summarizes some of the key synthetic strategies used in the construction of pyrrole-based marine alkaloids:

Synthetic StrategyDescriptionApplication Example
Hinsberg Pyrrole Synthesis Condensation of a 1,2-dicarbonyl compound with an amine to form a pyrrole.Preparation of pyrrole derivatives for lamellarin synthesis. mdpi.com
Diels-Alder Reaction A [4+2] cycloaddition to form a six-membered ring, which can be converted to a pyrrole.Construction of the pyrrole core in the synthesis of ningalin A. mdpi.com
Suzuki Coupling Palladium-catalyzed cross-coupling of a boronic acid with an organohalide.Synthesis of mono- and diaryl pyrrole derivatives for lamellarin D and N. mdpi.com
Stille Coupling Palladium-catalyzed cross-coupling of an organostannane with an organohalide.Used in the synthesis of diarylacetylenes as precursors for the pyrrole ring in ningalin A. mdpi.com

These strategies underscore the importance of having access to a variety of functionalized pyrrole building blocks, including pyrrole acrylates, to enable the efficient and stereocontrolled synthesis of complex natural products.

Design and Synthesis of Bioactive Pyrrole Analogue Frameworks

The pyrrole scaffold is a cornerstone in the design of novel bioactive compounds due to its prevalence in natural products and its ability to interact with various biological targets. nih.govnih.gov The structural framework of this compound serves as a valuable template for the development of new therapeutic agents. By modifying the substituents on the pyrrole ring and the acrylate moiety, chemists can generate libraries of compounds with diverse pharmacological profiles.

The synthesis of pyrrole-based compounds with potential biological activity is an active area of research. For example, various pyrrole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. ijprs.com The general approach often involves the condensation of a pyrrole aldehyde with an active methylene (B1212753) compound, a reaction known as the Knoevenagel condensation, to produce pyrrole-based acrylates. researchgate.net This method allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the biological activity of the resulting molecules.

Furthermore, the design of analogues of known bioactive natural products is a common strategy in drug discovery. For instance, analogues of lamellarin D have been designed and synthesized as potential topoisomerase I inhibitors. mdpi.com Similarly, acrylate-based derivatives have been synthesized as analogues of combretastatin, a potent anticancer agent, demonstrating the utility of the acrylate motif in the design of bioactive molecules. researchgate.net

The development of new synthetic methods to access functionalized pyrroles is also crucial for the creation of novel bioactive frameworks. Three-component reactions, for instance, provide a concise and efficient way to synthesize key pyrrole frameworks that can be used to build libraries of drug candidates. researchgate.net

The research into bioactive pyrrole analogues highlights the versatility of the pyrrole nucleus as a pharmacophore. The ability to readily synthesize a variety of derivatives from simple precursors like this compound makes this a highly attractive scaffold for medicinal chemistry programs. nih.gov

Future Research Trajectories and Emerging Paradigms in E Methyl 3 1h Pyrrol 2 Yl Acrylate Chemistry

Development of Innovative and Sustainable Synthetic Routes

The demand for environmentally benign chemical processes has spurred significant research into green and sustainable methods for synthesizing pyrrole-containing molecules. researcher.liferesearchgate.net Future efforts concerning (E)-methyl 3-(1H-pyrrol-2-yl)acrylate are expected to move beyond traditional multi-step syntheses, focusing on atom economy, catalyst reusability, and the use of renewable resources. nih.gov

Several innovative strategies are being explored for the synthesis of the core pyrrole (B145914) scaffold, which can be adapted for acrylate (B77674) derivatives. These include methods catalyzed by earth-abundant metals like iron, which offer a more sustainable alternative to precious metal catalysts. nih.gov The use of ionic liquids as both catalysts and green solvent systems is another promising avenue being developed for pyrrole synthesis. researcher.life Additionally, iridium-catalyzed reactions that form the pyrrole ring from secondary alcohols and amino alcohols represent a sustainable approach, eliminating two equivalents of hydrogen gas as the only byproduct. nih.gov

Classic reactions for pyrrole synthesis, such as the Paal-Knorr and Clauson-Kaas syntheses, are being reimagined with greener protocols. researchgate.netmdpi.com This includes the use of heterogeneous solid acid catalysts, which can be easily recovered and reused, minimizing waste and simplifying purification procedures. mdpi.com For the direct construction of the acrylate side chain, a pertinent example is the Knoevenagel condensation between a pyrrole-2-carbaldehyde and an acetate (B1210297) derivative, a method noted for its efficiency in forming C-C bonds. nih.govresearchgate.net Another specific, albeit less green, route involves the mercuration of N-protected pyrroles, followed by a palladium-catalyzed Heck-type reaction with methyl acrylate. osti.gov

Future research will likely focus on combining these approaches, such as developing a one-pot, tandem reaction that forms the pyrrole ring and installs the acrylate side chain using a single, recyclable catalyst under mild conditions.

Table 1: Comparison of Modern Synthetic Strategies for Pyrrole Acrylate Precursors

Synthetic Strategy Catalyst Type Key Advantages Relevant Research
Paal-Knorr Reaction Heterogeneous Solid Acids (e.g., Alumina) High yields, solvent-free options, catalyst reusability, operational simplicity. mdpi.com Development of low-cost, commercially available aluminas as efficient catalysts. mdpi.com
Iridium-Catalyzed Deoxygenation Homogeneous Iridium Complex Utilizes renewable resources (alcohols), high functional group tolerance, byproduct is H₂ gas. nih.gov Linking secondary alcohols and amino alcohols under mild conditions. nih.gov
Iron-Catalyzed Synthesis Molecular Iron(0) Complex Use of earth-abundant metal, air-stable catalyst, broad substrate scope. nih.gov Synthesis of highly regiospecific substituted pyrroles via hydrogen autotransfer. nih.gov
Clauson-Kaas Synthesis Greener Catalysts (e.g., β-cyclodextrin-SO₃H) Environmentally friendly protocols, use of diverse acid catalysts and transition metals. researchgate.netbeilstein-journals.org Modifications using Brønsted acids, metal catalysts, and nano-organocatalysts. beilstein-journals.org
Heck-Type Reaction Palladium Direct C-C bond formation at the pyrrole ring with methyl acrylate. osti.gov Mercuration of N-protected pyrroles followed by reaction with an olefin. osti.gov

Exploration of Novel Reactivity and Unconventional Transformations

The conjugated system of this compound provides a rich landscape for exploring novel chemical reactions. While the general reactivity of pyrrole towards electrophiles is well-established, the influence of the C-2 acrylate substituent opens avenues for unconventional transformations and altered selectivity. numberanalytics.com

One emerging area is the participation of the pyrrole ring in cycloaddition reactions. For instance, studies on the reaction of pyrrole with nitrosoalkenes have demonstrated a hetero-Diels-Alder pathway, a transformation that could be significantly influenced by the electronic nature of the acrylate group. frontiersin.orgnih.gov Future work could explore intramolecular Diels-Alder reactions where the acrylate serves as the dienophile, leading to complex, fused-ring systems.

The oxidative polymerization of pyrrole is a known method for producing conductive polymers. researchgate.net The presence of the acrylate group in this compound introduces a key variable; it could either inhibit polymerization at the alpha-position or be incorporated into the polymer backbone, potentially leading to new materials with tailored electronic and mechanical properties. researchgate.net

Furthermore, unconventional reactions, such as those with radical species, are ripe for investigation. Mechanistic studies on the reaction of pyrrole with atomic oxygen have revealed complex, multi-channel pathways. researchgate.net Investigating how the acrylate substituent directs these high-energy reactions could provide fundamental insights and potentially lead to novel oxidation products. The electron-withdrawing nature of the acrylate group is expected to deactivate the pyrrole ring towards electrophilic substitution but may activate it towards other modes of reactivity, such as nucleophilic attack or reactions involving radical cations. numberanalytics.comresearchgate.net

Table 2: Potential Unconventional Transformations of this compound

Reaction Class Reagents/Conditions Potential Outcome Mechanistic Query
Cycloaddition Dienophiles, Heat/Lewis Acid Formation of complex heterocyclic frameworks. How does the acrylate group influence the regio- and stereoselectivity of Diels-Alder reactions? numberanalytics.comfrontiersin.org
Oxidative Polymerization Oxidizing agents (e.g., FeCl₃) Novel conductive polymers with acrylate functionalities. researchgate.net Does the acrylate group participate in polymerization, and how does it affect the material's properties? researchgate.netresearchgate.net
Radical Reactions Atomic Oxygen (O(³P)) Unique oxidation products. How does the substituent alter the branching ratios between C-addition, N-addition, and H-abstraction pathways? researchgate.net
Nucleophilic Aromatic Substitution Strong Nucleophiles Substitution on the pyrrole ring, potentially activated by the acrylate group. Can the electron-withdrawing acrylate group enable reactions not typical for the electron-rich pyrrole core?

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms and molecular properties is essential for the rational design of new synthetic routes and materials. The integration of high-level computational chemistry with advanced spectroscopic methods is a paradigm shift that offers unprecedented insight into the behavior of molecules like this compound.

Computational techniques, particularly Density Functional Theory (DFT), have become indispensable for elucidating complex reaction pathways. nih.gov Studies on related pyrrole reactions have successfully used DFT to calculate the energy barriers of transition states, rationalize the regioselectivity of cycloaddition reactions, and confirm the stability of reaction intermediates and products. frontiersin.orgnih.gov Such calculations can predict the outcome of unexplored reactions of this compound, guiding experimental efforts and saving significant laboratory resources. For instance, computational modeling can determine the thermodynamic and kinetic stability of various isomers and potential products. researchgate.net

On the experimental front, advanced spectroscopic techniques provide crucial data for structural verification and mechanistic studies. While standard NMR and IR are routine, techniques like 2D-NMR (COSY, HMBC, HSQC) are vital for unambiguously assigning the structure of complex derivatives. For definitive structural analysis, single-crystal X-ray diffraction is the gold standard. Detailed crystallographic studies on analogous compounds, such as (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, provide precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding, which dictates crystal packing. nih.govresearchgate.net This level of structural detail is invaluable for understanding solid-state properties and designing crystalline materials.

Table 3: Crystallographic Data for the Analogous Compound (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate

Parameter Value
Chemical Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.2811 (2)
b (Å) 9.4698 (3)
c (Å) 16.3936 (5)
**β (°) ** 92.645 (3)
**Volume (ų) ** 974.06 (5)

Data sourced from a 2011 study on the crystal structure of (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. researchgate.net

Rational Design of High-Performance Pyrrole Acrylate-Based Materials for Specialized Applications

The intrinsic D-π-A structure of this compound makes it an ideal building block for the rational design of high-performance organic materials. By systematically modifying its molecular structure, researchers can fine-tune its electronic and optical properties for specialized applications in electronics, photonics, and catalysis.

In the field of organic electronics, pyrrole-based structures are key components of materials for organic thin-film transistors (OTFTs) and organic solar cells (OSCs). mdpi.comresearchgate.net The rational design of such materials involves modifying the donor (pyrrole) and acceptor (acrylate) units to precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net For this compound, this could involve introducing various substituents onto the pyrrole ring or nitrogen atom to modulate its electron-donating strength, thereby tuning the material's band gap and absorption spectrum. researchgate.net

The push-pull nature of the molecule also makes it a promising candidate for nonlinear optical (NLO) materials. nih.gov Quantum chemical analyses of similar D-π-A chromophores show that properties like first hyperpolarizability (β), which is crucial for NLO applications, can be significantly enhanced by optimizing the donor, acceptor, and π-linker components. nih.gov Future research could focus on synthesizing oligomers or polymers of this compound to enhance conjugation and amplify these NLO properties.

Furthermore, the pyrrole acrylate scaffold can be used to create functional polymers for catalysis and separation. Conjugated microporous polymers (CMPs) based on pyrrole have demonstrated high catalytic activity, attributed to their porous architecture and abundant nitrogen sites. frontiersin.org By using this compound as a monomer, it is possible to synthesize CMPs where the acrylate group provides a handle for post-synthetic modification or imparts specific properties to the polymer framework.

Table 4: Potential Applications and Rational Design Strategies

Application Area Design Strategy Key Properties to Optimize Relevant Concepts
Organic Solar Cells (OSCs) Modify substituents on the pyrrole ring; alter the ester group. HOMO/LUMO energy levels, band gap, light absorption spectrum. researchgate.net Donor-acceptor materials, tuning of electronic properties. researchgate.net
Nonlinear Optics (NLO) Synthesize oligomers to extend π-conjugation; attach stronger donor/acceptor groups. Intramolecular charge transfer (ICT), first hyperpolarizability (β). nih.gov Push-pull chromophores, structure-property relationships. nih.gov
Organic Thin-Film Transistors (OTFTs) Create ordered polymers; control intermolecular packing. Charge carrier mobility, photochemical stability. mdpi.com π-stacking, molecular orbital overlap. mdpi.com
Heterogeneous Catalysis Polymerize into conjugated microporous polymers (CMPs). Surface area, pore size, density of active nitrogen sites. frontiersin.org Porous materials, active site engineering. frontiersin.org

Q & A

Q. What are the common synthetic routes for (E)-methyl 3-(1H-pyrrol-2-yl)acrylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, propargyl bromide and NaH in DMF can be used to functionalize the pyrrole ring, followed by acrylate esterification. Key steps include optimizing reaction time (6–12 hours) and temperature (ambient to 80°C), with yields ranging from 60% to 71% . Characterization is achieved through 1H^1H/13C^{13}C NMR, IR, and mass spectrometry (MS) to confirm regioselectivity and stereochemistry .

Q. How is the stereochemical configuration (E/Z) of the acrylate moiety confirmed?

The (E)-configuration is validated using 1H^1H NMR coupling constants (J1216HzJ \approx 12–16 \, \text{Hz} for trans-vinylic protons) and NOESY experiments to exclude spatial proximity between substituents. Single-crystal X-ray diffraction (SCXRD) provides definitive proof, as seen in related acrylate derivatives .

Q. What spectroscopic techniques are essential for structural elucidation?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and coupling patterns.
  • MS : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.
  • IR : Stretching frequencies (e.g., C=O at ~1700 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can reaction yield inconsistencies be addressed during synthesis?

Contradictory yields (e.g., 60% vs. 71% in similar conditions) may arise from:

  • Catalyst loading : Adjust NaH stoichiometry (1.2–2.0 equiv.) to balance reactivity vs. side reactions.
  • Solvent polarity : DMF enhances nucleophilicity but may promote hydrolysis; test alternatives like THF or acetonitrile.
  • Purification : Use gradient column chromatography (hexane/EtOAc) to separate regioisomers .

Q. What strategies enhance bioactivity through acrylate moiety functionalization?

  • Deprotection : Remove acetyl groups with K2 _2CO3_3 in CH2 _2Cl2 _2/MeOH to expose hydroxyl groups for conjugation .
  • Derivatization : Introduce electron-withdrawing groups (e.g., cyano) via Michael addition to modulate electronic properties and binding affinity .
  • Co-crystallization : Combine with pharmacophores like EGFR inhibitors for synergistic effects, as seen in pyrrole-based patents .

Q. How are intermolecular interactions analyzed in the crystal lattice?

SCXRD data refined via SHELXL reveals:

  • Hydrogen bonding : N–H···O interactions stabilize the lattice (e.g., bond distances ~2.8–3.0 Å).
  • π-π stacking : Aromatic pyrrole/acrylate rings exhibit face-to-edge interactions (3.5–4.0 Å spacing).
  • Torsion angles : Dihedral angles (e.g., C3–C4–C5–O1) confirm planarity of the conjugated system .

Q. How does solvent choice impact crystallization for X-ray studies?

  • Polar solvents (MeOH, EtOH) favor hydrogen-bonded networks but may incorporate solvent molecules into the lattice.
  • Non-polar solvents (hexane, toluene) yield denser packing but require slow evaporation (7–14 days). Pre-screen solvents using PXRD to identify optimal conditions .

Methodological Considerations

Q. What computational tools complement experimental data for structural analysis?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare with SCXRD torsion angles.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bond vs. van der Waals contributions) using CrystalExplorer .

Q. How are stability and degradation pathways assessed under varying conditions?

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (typically >150°C for acrylates).
  • pH stability : Test aqueous solubility and hydrolysis rates at pH 2–12. Acidic conditions often cleave ester linkages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.